An In-depth Technical Guide to 3-Methylbutane-1,3-diamine Dihydrochloride for Advanced Research and Development
An In-depth Technical Guide to 3-Methylbutane-1,3-diamine Dihydrochloride for Advanced Research and Development
This guide provides a comprehensive technical overview of 3-Methylbutane-1,3-diamine Dihydrochloride (CAS 100516-73-2), a molecule of interest for researchers, scientists, and professionals in the field of drug development. Due to the limited availability of specific experimental data for this compound in peer-reviewed literature, this document integrates foundational principles of organic chemistry and analytical sciences with data from analogous structures to present a robust and practical resource.
Molecular Overview and Physicochemical Properties
3-Methylbutane-1,3-diamine Dihydrochloride is the salt form of 3-Methylbutane-1,3-diamine. The dihydrochloride salt enhances the stability and water solubility of the parent diamine, making it more amenable for use in various research and development applications.
Table 1: Physicochemical Properties of 3-Methylbutane-1,3-diamine (Free Base)
| Property | Value | Source |
| Molecular Formula | C₅H₁₄N₂ | PubChem |
| Molecular Weight | 102.18 g/mol | PubChem |
| IUPAC Name | 3-methylbutane-1,3-diamine | PubChem |
| CAS Number (Free Base) | 116473-67-7 | PubChem |
| CAS Number (Dihydrochloride) | 100516-73-2 | Supplier Data |
The 1,3-diamine structural motif is a key feature in numerous biologically active molecules, serving as a versatile scaffold in medicinal chemistry.[1] The presence of two primary amine groups allows for diverse chemical modifications and interactions with biological targets.
Synthesis and Purification
Proposed Synthetic Pathway
A common and effective method for the synthesis of 1,3-diamines involves the reduction of a corresponding dinitrile or a related nitrogen-containing precursor. One potential route could start from a readily available carbonyl compound.
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Caption: Proposed synthetic route for 3-Methylbutane-1,3-diamine dihydrochloride.
Step-by-Step Methodology:
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Reductive Amination: The synthesis could commence with the reductive amination of a suitable precursor like 3-methyl-3-nitrobutanal. This reaction, typically carried out using a reducing agent such as sodium cyanoborohydride in the presence of an ammonia source like ammonium acetate, would yield 3-methyl-3-nitrobutan-1-amine.
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Reduction of the Nitro Group: The nitro group of 3-methyl-3-nitrobutan-1-amine can then be reduced to a primary amine. This transformation can be achieved through various methods, including catalytic hydrogenation with hydrogen gas over a palladium-on-carbon catalyst or by using a metal-acid system like tin and hydrochloric acid. This step would yield the free base, 3-methylbutane-1,3-diamine.
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Salt Formation: The final step involves the formation of the dihydrochloride salt. This is typically accomplished by dissolving the free diamine in a suitable organic solvent, such as diethyl ether or isopropanol, and bubbling hydrogen chloride gas through the solution or by adding a solution of HCl in the same solvent. The dihydrochloride salt will precipitate out of the solution and can be collected by filtration.
Purification
Purification of the final product is crucial. The precipitated dihydrochloride salt can be washed with a cold, non-polar solvent like diethyl ether to remove any unreacted starting materials or byproducts. Recrystallization from a suitable solvent system, such as an ethanol/ether mixture, can be employed to obtain a highly pure product. The purity can then be assessed using the analytical techniques described in the following section.
Analytical Characterization
A comprehensive analytical characterization is essential to confirm the identity and purity of 3-Methylbutane-1,3-diamine Dihydrochloride. The following section outlines the expected results from key analytical techniques based on the analysis of similar aliphatic diamine hydrochlorides.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation.
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Caption: Predicted NMR assignments for 3-Methylbutane-1,3-diamine dihydrochloride.
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¹H NMR: In a suitable deuterated solvent like D₂O or DMSO-d₆, the proton NMR spectrum is expected to show distinct signals for the different protons in the molecule. The protons on the carbons adjacent to the nitrogen atoms will be deshielded and appear at a higher chemical shift. The N-H protons of the ammonium groups will likely appear as a broad singlet, and their chemical shift can be concentration and solvent-dependent.[7][8][9][10]
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¹³C NMR: The carbon NMR spectrum will provide information about the carbon skeleton. The carbons bonded to the nitrogen atoms will be deshielded and appear further downfield compared to the other aliphatic carbons. The two methyl carbons are equivalent and will appear as a single signal.
Table 2: Predicted NMR Chemical Shifts
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity (¹H) |
| -CH₂-NH₃⁺ | ~3.0 - 3.4 | ~40 - 45 | Triplet |
| -CH₂-CH₂- | ~1.8 - 2.2 | ~30 - 35 | Triplet |
| -C(CH₃)₂- | - | ~50 - 55 | - |
| -C(CH₃)₂- | ~1.4 - 1.7 | ~25 - 30 | Singlet |
| -NH₃⁺ | ~8.0 - 9.0 (in DMSO-d₆) | - | Broad Singlet |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the free diamine. In techniques like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ at an m/z of 103.12 would be expected. Fragmentation patterns in mass spectrometry for amines often involve α-cleavage, which is the breaking of the bond adjacent to the nitrogen atom.[1][11][12][13][14] For 3-methylbutane-1,3-diamine, this could lead to characteristic fragment ions.
Infrared (IR) Spectroscopy
The FTIR spectrum of the dihydrochloride salt will show characteristic absorption bands for the different functional groups.
Table 3: Predicted FTIR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Description |
| N-H stretch (ammonium) | 3200 - 2800 (broad) | Characteristic of amine salts.[15][16][17] |
| C-H stretch (aliphatic) | 2970 - 2850 | Stretching vibrations of the methyl and methylene groups. |
| N-H bend (ammonium) | 1600 - 1500 | Bending vibrations of the ammonium groups.[18] |
| C-N stretch | 1200 - 1020 | Stretching vibrations of the carbon-nitrogen bonds. |
Chromatographic Methods (GC and HPLC)
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Gas Chromatography (GC): The analysis of free diamines by GC can be challenging due to their polarity and basicity, which can lead to peak tailing on standard columns.[19][20][21][22][23] Derivatization to less polar species or the use of specialized amine-specific columns is often necessary for good chromatographic performance.
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High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of polar compounds like diamines.[24][25][26][27][28] Reversed-phase chromatography with an aqueous-organic mobile phase containing an ion-pairing agent or using a HILIC column can be effective. Detection can be achieved using a UV detector after derivatization with a UV-active tag, or with an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer.
Thermal Analysis (TGA and DSC)
Thermal analysis provides insights into the thermal stability and phase behavior of the compound.
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Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For 3-Methylbutane-1,3-diamine Dihydrochloride, the TGA thermogram is expected to show a multi-step decomposition.[29][30][31][32][33] The initial weight loss may be attributed to the loss of adsorbed water. At higher temperatures, the decomposition of the organic molecule and the loss of HCl would occur.
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Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. The DSC thermogram would reveal the melting point of the dihydrochloride salt.[34][35][36][37][38] The presence of multiple thermal events could indicate polymorphism or the presence of solvates.
Applications in Research and Drug Development
The 1,3-diamine scaffold is a privileged structure in medicinal chemistry due to its ability to form multiple hydrogen bonds and act as a versatile building block.
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